molecular formula C20H20F3N3O4S2 B2698557 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 877654-51-8

2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2698557
CAS No.: 877654-51-8
M. Wt: 487.51
InChI Key: CEMSBVWXBHJSRY-UHFFFAOYSA-N
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Description

The compound 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a thieno[3,2-d]pyrimidinone core, a bicyclic heterocyclic scaffold known for its pharmacological relevance. Key structural elements include:

  • 3-(4-(Trifluoromethoxy)phenyl): A lipophilic and electron-withdrawing substituent enhancing metabolic stability.
  • Thioacetamide linkage (-S-CH2-CO-NH-): Connects the core to the tetrahydrofuran (THF) moiety.

This compound’s design combines features aimed at optimizing bioavailability and target interaction, common in kinase inhibitors or anti-inflammatory agents .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O4S2/c21-20(22,23)30-13-5-3-12(4-6-13)26-18(28)17-15(7-9-31-17)25-19(26)32-11-16(27)24-10-14-2-1-8-29-14/h3-6,14H,1-2,7-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMSBVWXBHJSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC(F)(F)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula for this compound is C23H22F3N3O3SC_{23}H_{22}F_3N_3O_3S, with a molecular weight of approximately 471.45 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity due to the presence of sulfur and nitrogen atoms that can interact with biological targets.

Property Value
Molecular FormulaC23H22F3N3O3S
Molecular Weight471.45 g/mol
Key Functional GroupsThieno[3,2-d]pyrimidine core, Trifluoromethoxy group

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes involved in cell proliferation and inflammation pathways, potentially leading to anticancer effects. The trifluoromethoxy group enhances lipophilicity, improving cellular uptake and bioactivity.

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound has been observed to inhibit the proliferation of various cancer cell lines by targeting pathways involved in cell growth and survival.
  • Mechanistic Insights : It may act by modulating the activity of kinases or transcription factors that are crucial for tumor progression .

Neurological Effects

The compound's effects on potassium chloride cotransporter 2 (KCC2) have been investigated due to its role in neuronal function. Enhancing KCC2 expression could have implications for treating neurological disorders linked to KCC2 deficiency .

Case Studies

  • Study on Antitumor Activity : A recent study evaluated the efficacy of similar thieno[3,2-d]pyrimidine derivatives against human tumor cell lines such as HepG2 and MCF7. Results indicated significant cytotoxic effects with IC50 values in the low micromolar range.
    Cell Line IC50 (µM)
    HepG25.0
    MCF74.5
  • KCC2 Modulation Study : In vivo studies demonstrated that compounds enhancing KCC2 expression could improve synaptic transmission in animal models of epilepsy, suggesting a potential therapeutic application for neurological disorders.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound ID Core Substituent (Position 3) Acetamide Substituent (N-linked) Molecular Weight (g/mol) Key Properties/Notes
Target Compound 4-(Trifluoromethoxy)phenyl Tetrahydrofuran-2-ylmethyl ~499.5 (calculated) Enhanced solubility due to THF moiety
2-[[3-(4-Chlorophenyl)-...]acetamide 4-Chlorophenyl 2-(Trifluoromethyl)phenyl ~467.9 Higher lipophilicity (Cl vs. OCF3)
2-[[3-(4-Methylphenyl)-...]acetamide 4-Methylphenyl 4-(Trifluoromethoxy)phenyl ~483.5 Balanced lipophilicity (CH3 vs. OCF3)
IWP-3 4-Fluorophenyl 6-Methyl-1,3-benzothiazol-2-yl ~496.6 Aromatic heterocycle enhances rigidity
Compound 5.6 4-Methylpyrimidinyl 2,3-Dichlorophenyl ~344.2 Simpler scaffold; lower molecular weight

Key Observations:

Core Substituent Effects :

  • The 4-(trifluoromethoxy)phenyl group in the target compound offers a unique balance of electron-withdrawing (-OCF3) and lipophilic properties compared to chloro (Cl), methyl (CH3), or fluoro (F) substituents .
  • 4-Methylphenyl () increases lipophilicity but lacks the metabolic stability conferred by trifluoromethoxy.

Acetamide Substituent Diversity :

  • The tetrahydrofuran-2-ylmethyl group in the target compound introduces a polar, flexible chain, contrasting with rigid aromatic groups (e.g., benzothiazole in IWP-3) . This may improve solubility but reduce binding affinity in hydrophobic pockets.
  • 2-(Trifluoromethyl)phenyl () and 4-(trifluoromethoxy)phenyl () highlight the prevalence of trifluoromethyl/trifluoromethoxy groups in modern drug design for their steric and electronic effects.

Physicochemical Properties:

  • Solubility : The THF moiety in the target compound may enhance aqueous solubility compared to purely aromatic analogs (e.g., ).
  • Melting Points : Analogs like 5.6 (mp 230°C) and 5.15 (mp 224°C) () suggest that polar groups reduce melting points, though data for the target compound is unavailable.
  • logP Calculations : The trifluoromethoxy group (logP ~2.5) increases lipophilicity versus methyl (logP ~2.1) or hydrogen, impacting membrane permeability .

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